

R(+)-Methylindazone (R(+)-Lonidamine): A Technical Review of Preclinical Research

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Compound of Interest

Compound Name: *R(+)-Methylindazone*

Cat. No.: *B1663522*

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Introduction

R(+)-Methylindazone, the R-enantiomer of Lonidamine, is a potent anti-cancer agent that disrupts the metabolic processes of tumor cells. By targeting key enzymes and transporters involved in cellular energy production, **R(+)-Methylindazone** selectively induces metabolic stress in cancer cells, leading to growth inhibition and cell death. This technical guide provides an in-depth review of the existing literature on **R(+)-Methylindazone**, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to elucidate its effects. The information is presented to support further research and development of this promising therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on Lonidamine and its derivatives.

Table 1: In Vitro Efficacy of Lonidamine and Mito-Lonidamine

Compound	Cell Line	Cancer Type	IC50 Value (µM)
Lonidamine	A549	Non-small cell lung cancer	232[1]
Lonidamine	H1299	Non-small cell lung cancer	>100 (approx. 188 for IC25)[2]
Lonidamine	HCT-116	Colon Cancer	~22 (for a derivative) [3]
Lonidamine	HepG2	Hepatocellular Carcinoma	~22 (for a derivative) [3]
Lonidamine	Fibroblast (healthy)	Normal	259[3]
Mito-Lonidamine	H2030BrM3	Lung Cancer (Brain Metastasis)	~1.2 (for complex I), ~2.4 (for complex II) [4]
Mito-Lonidamine	A549	Non-small cell lung cancer	~1.2 (for complex I), ~2.4 (for complex II) [4]

Table 2: Inhibition Constants for Key Molecular Targets

Compound	Target	System	Inhibition Constant
Lonidamine	Mitochondrial Pyruvate Carrier (MPC)	Isolated rat liver mitochondria	$K_i = 2.5 \mu M$ [2][5][6]
Lonidamine	Monocarboxylate Transporter 1 (MCT1)	Xenopus laevis oocytes	$K_{0.5} = 36-40 \mu M$ [5]
Lonidamine	Monocarboxylate Transporter 2 (MCT2)	Xenopus laevis oocytes	$K_{0.5} = 36-40 \mu M$ [5]
Lonidamine	Monocarboxylate Transporter 4 (MCT4)	Xenopus laevis oocytes	$K_{0.5} = 36-40 \mu M$ [5]
Lonidamine	Pyruvate Oxidation	Uncoupled rat heart mitochondria	$IC_{50} \approx 7 \mu M$ [5]
Lonidamine	Glutamate Oxidation	Uncoupled rat heart mitochondria	$IC_{50} \approx 20 \mu M$ [5]
Lonidamine	Succinate-Ubiquinone Reductase (Complex II)	Uncoupled mouse liver mitochondria	$IC_{50} \approx 300 \mu M$
Mito-Lonidamine	Complex I	H2030BrM3 cells	$IC_{50} = 1.2 \mu M$ [4]
Mito-Lonidamine	Complex II	H2030BrM3 cells	$IC_{50} = 2.4 \mu M$ [4]

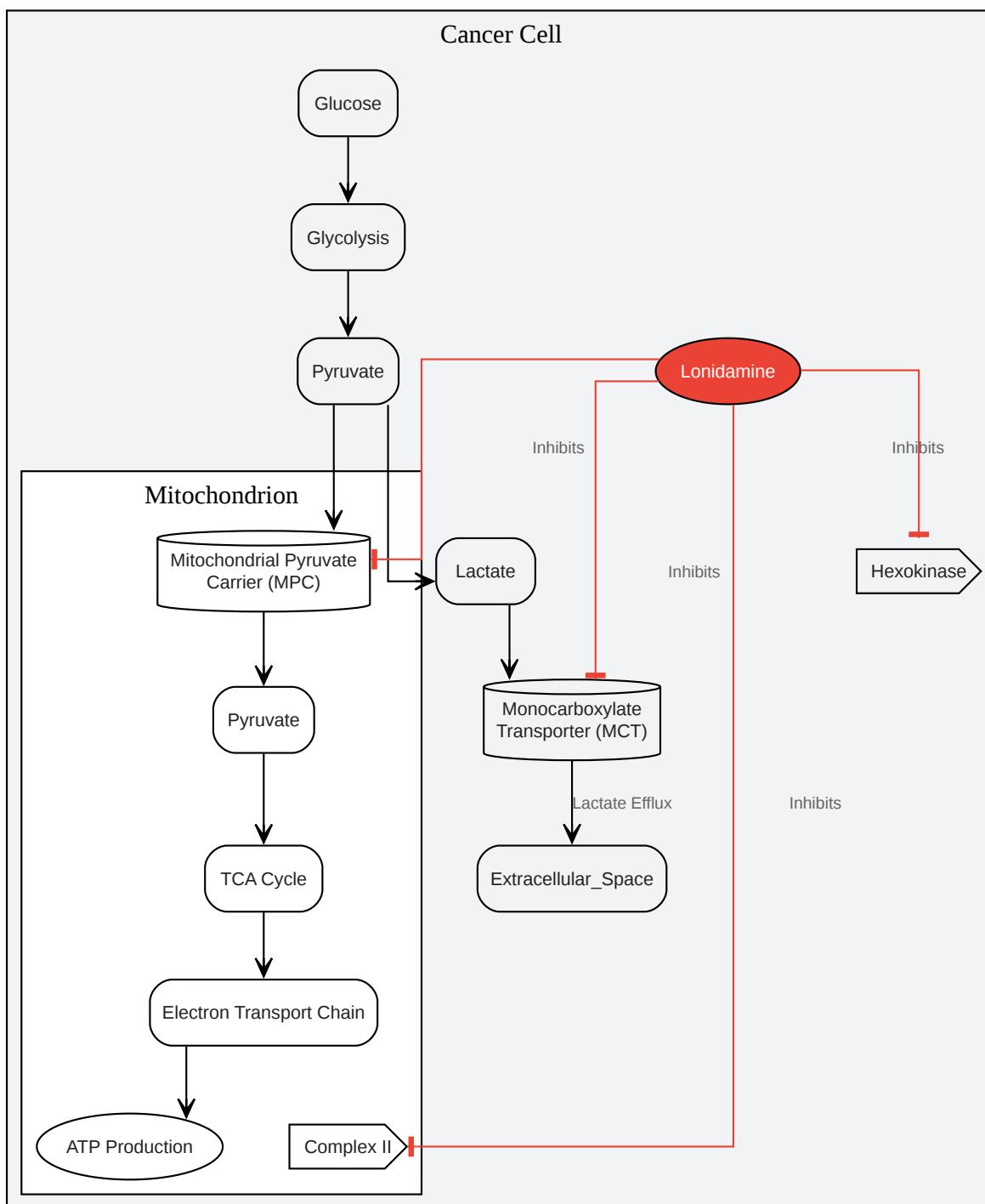
Key Signaling Pathways and Mechanisms of Action

R(+)-Methylindazone exerts its anti-cancer effects through a multi-pronged attack on cancer cell metabolism and survival signaling.

Metabolic Disruption

The primary mechanism of action involves the disruption of cellular energy metabolism at multiple points. **R(+)-Methylindazone** inhibits the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC), a critical step for oxidative phosphorylation.[2][5] It also impedes the function of Monocarboxylate Transporters (MCTs), which are responsible for lactate efflux, leading to intracellular acidification.[5] Furthermore, it directly inhibits Complex

II (succinate-ubiquinone reductase) of the electron transport chain.[\[4\]](#) This combined assault on both glycolysis and mitochondrial respiration deprives cancer cells of the ATP necessary for their rapid proliferation and survival.

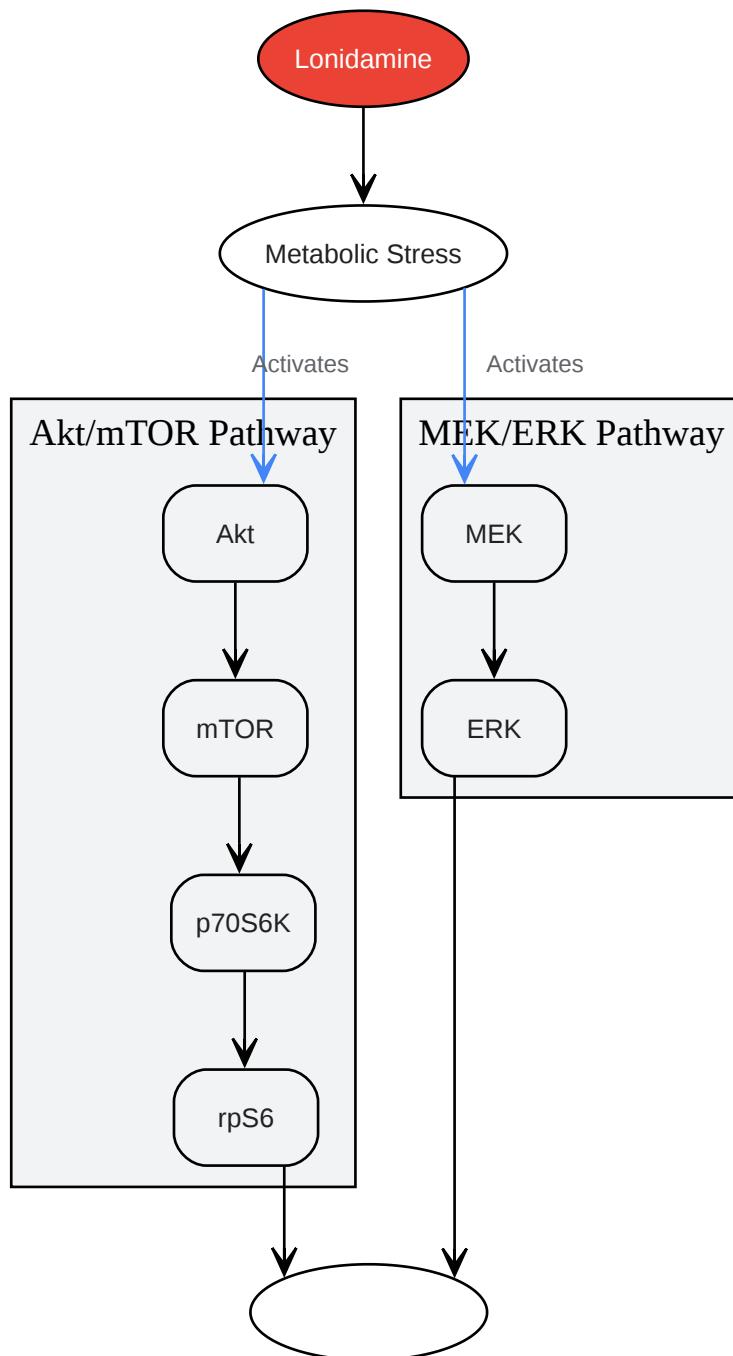


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Fig. 1: R(+)-Methylindazone's multi-target inhibition of cancer cell metabolism.

Induction of Pro-survival Signaling Pathways

Interestingly, treatment with Lonidamine has been observed to induce the activation of pro-survival signaling pathways, namely the Akt/mTOR and MEK/ERK pathways.[1][7] This activation is thought to be a compensatory response by the cancer cells to the metabolic stress induced by the drug, potentially limiting its efficacy as a monotherapy. This finding suggests that combination therapies with inhibitors of these pathways could synergistically enhance the anti-cancer effects of **R(+)-Methylindazone**.



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Fig. 2: Lonidamine-induced activation of pro-survival signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on **R(+)-Methylindazone**.

Measurement of Mitochondrial Pyruvate Carrier (MPC) Inhibition

This protocol describes the direct measurement of MPC activity in isolated mitochondria using a radiolabeled tracer.[2]

Objective: To determine the inhibitory effect of **R(+)-Methylindazone** on the transport of pyruvate into mitochondria.

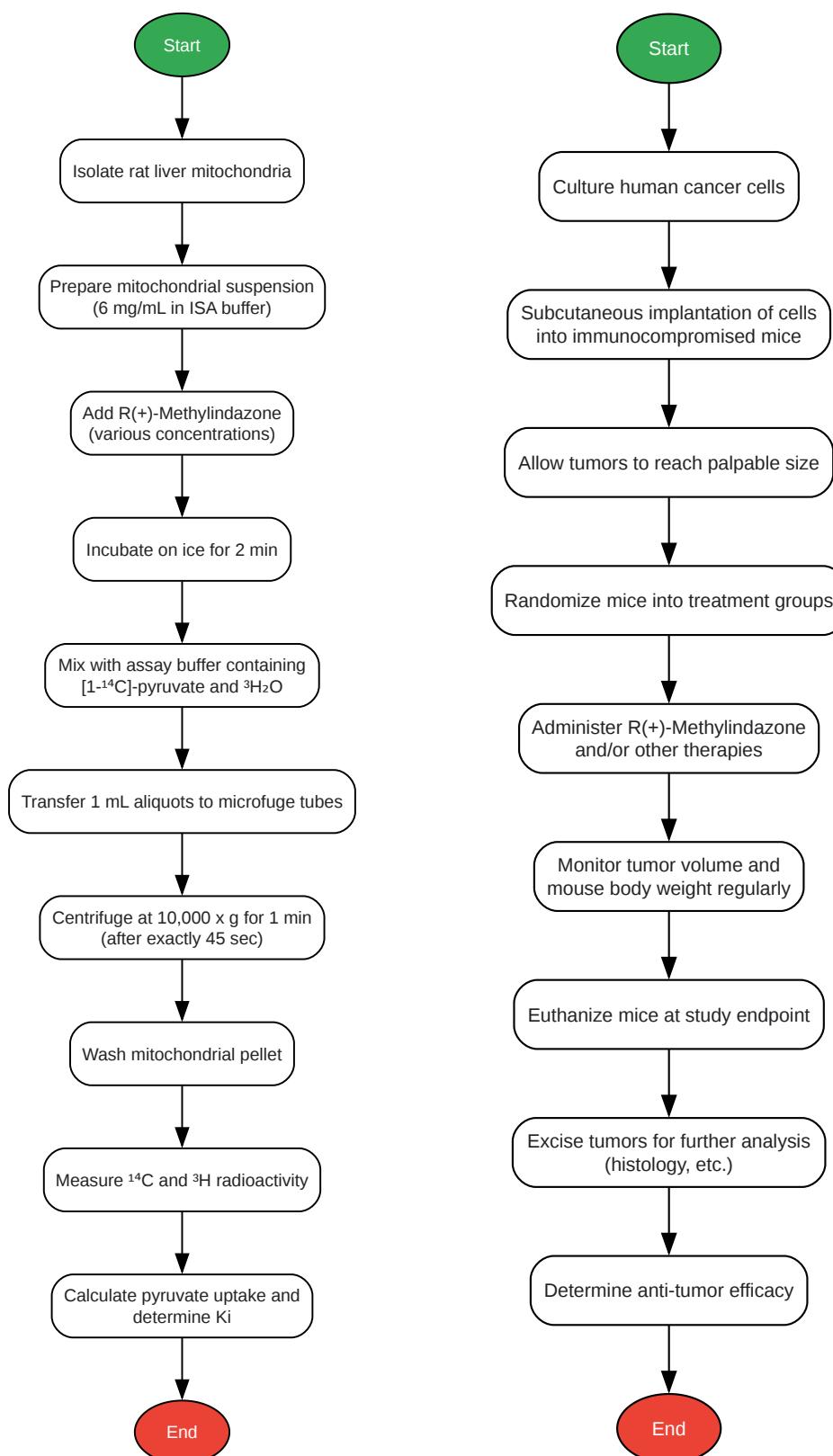
Materials:

- Isolated rat liver mitochondria
- Incubation buffer (ISA): Sucrose (250 mM), Tris-HCl (20 mM, pH 7.4), EGTA (1 mM)
- Assay buffer: KCl (125 mM), MOPS (20 mM), EGTA (0.5 mM), Rotenone (1 μ M), pH 6.8
- [$1-^{14}\text{C}$]-pyruvate
- $^3\text{H}_2\text{O}$
- **R(+)-Methylindazone** (Lonidamine)
- Microcentrifuge

Procedure:

- Prepare a suspension of isolated rat liver mitochondria in ice-cold ISA buffer at a concentration of 6 mg protein/mL.

- Add the desired concentrations of **R(+)-Methylindazone** to the mitochondrial suspension and incubate on ice for 2 minutes.
- Initiate the transport assay by mixing 2 mL of the mitochondrial suspension with 3 mL of assay buffer containing [$1-^{14}\text{C}$]-pyruvate (0.1 mM) and $^3\text{H}_2\text{O}$.
- Immediately transfer four 1 mL aliquots into separate 1.5 mL microcentrifuge tubes.
- After exactly 45 seconds from the initial mixing, centrifuge the tubes at 10,000 x g for 1 minute to pellet the mitochondria.
- Carefully remove the supernatant and wash the mitochondrial pellet.
- Lyse the mitochondria and measure the radioactivity of ^{14}C and ^3H using a scintillation counter.
- The amount of pyruvate transported is calculated based on the ^{14}C counts, normalized to the mitochondrial protein content and corrected for the amount of trapped water using the ^3H counts.
- The inhibition constant (Ki) is determined by fitting the data to the standard inhibition equation.

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